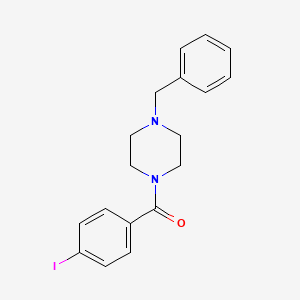
(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone” is a synthetic molecule with a unique chemical structure . It is a derivative of piperazine and is used in a variety of scientific research applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Endocannabinoid Hydrolase Inhibition
A study led by Morera et al. (2012) developed a series of compounds, including (4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone, to test on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some compounds showed significant inhibitory activity, suggesting potential applications in the modulation of endocannabinoid signaling pathways (Morera et al., 2012).
Central Nervous System Receptor Affinity
Beduerftig et al. (2001) synthesized derivatives of (4-Benzylpiperazin-1-yl)methanones and found promising interactions with central nervous system receptors, particularly σ1-receptors. This points to potential applications in the development of drugs targeting CNS disorders (Beduerftig et al., 2001).
Synthesis and Rearrangement Studies
Chang et al. (2006) conducted a study focusing on the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, utilizing (4-Benzylpiperazin-1-yl)methanones in their processes. This study contributes to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Chang et al., 2006).
Antimicrobial Activity
Mandala et al. (2013) synthesized a series of (4-Benzylpiperazin-1-yl)methanone derivatives and evaluated their antimicrobial activity. The study revealed significant antibacterial and antifungal activity, indicating potential uses in developing new antimicrobial agents (Mandala et al., 2013).
Antifungal and Acetylcholinesterase Inhibition
Lv et al. (2013) and Saeedi et al. (2019) synthesized derivatives of (4-Benzylpiperazin-1-yl)methanone and found them to have notable antifungal activity and acetylcholinesterase inhibition, respectively. These findings open avenues for the development of antifungal drugs and treatments for neurodegenerative diseases like Alzheimer’s (Lv et al., 2013); (Saeedi et al., 2019).
Neurogenesis and Treatment of Angelman Syndrome
Liu et al. (2019) explored the effects of a compound related to (4-Benzylpiperazin-1-yl)methanone, NSI-189, on synaptic plasticity and cognitive functions. This study suggests potential applications in treating neurological conditions like Angelman Syndrome (Liu et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGYLBFXKRMKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



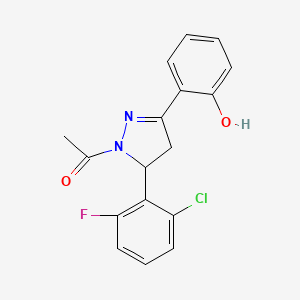
![4-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2444254.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2444258.png)

![3-Ethylsulfanyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2444260.png)
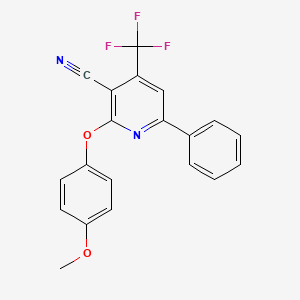
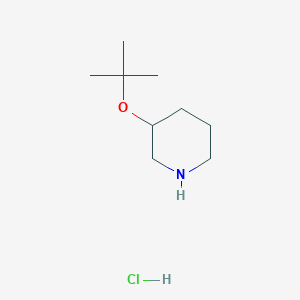
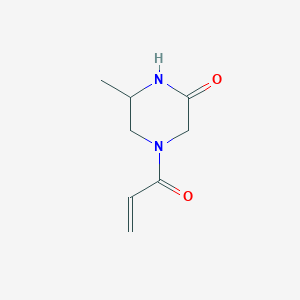
![({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetic acid](/img/structure/B2444264.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2444266.png)
![N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444267.png)